
5-Formyl-N,N,N-trimethylfuran-2-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formyl-N,N,N-trimethylfuran-2-aminium chloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of furan, a heterocyclic organic compound, and contains a formyl group and a trimethylammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-N,N,N-trimethylfuran-2-aminium chloride typically involves the reaction of furan derivatives with trimethylamine and formaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Formyl-N,N,N-trimethylfuran-2-aminium chloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide or cyanide ions, polar solvents, elevated temperatures.
Major Products Formed
Oxidation: 5-Carboxy-N,N,N-trimethylfuran-2-aminium chloride.
Reduction: 5-Hydroxymethyl-N,N,N-trimethylfuran-2-aminium chloride.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Formyl-N,N,N-trimethylfuran-2-aminium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Formyl-N,N,N-trimethylfuran-2-aminium chloride involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the trimethylammonium group can interact with negatively charged sites through electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Formyl-N,N,N-trimethylfuran-2-aminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its bromide and iodide counterparts, the chloride variant may exhibit different solubility, reactivity, and interaction profiles, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
82386-82-1 |
|---|---|
Molekularformel |
C8H12ClNO2 |
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
(5-formylfuran-2-yl)-trimethylazanium;chloride |
InChI |
InChI=1S/C8H12NO2.ClH/c1-9(2,3)8-5-4-7(6-10)11-8;/h4-6H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PEYMQYOSIAFWPD-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=CC=C(O1)C=O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



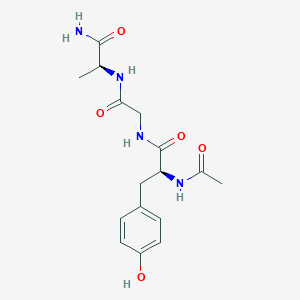

![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
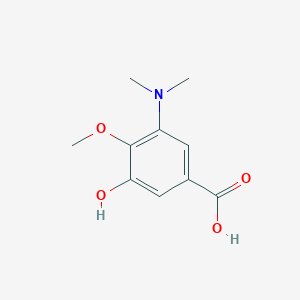
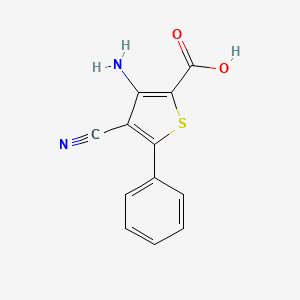
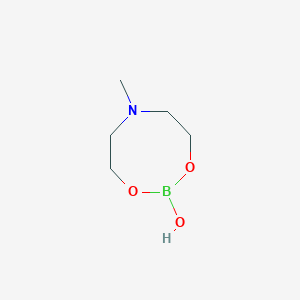
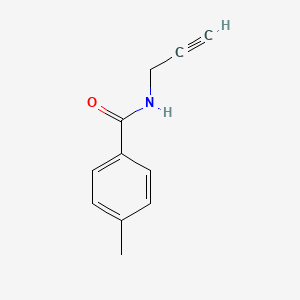
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)


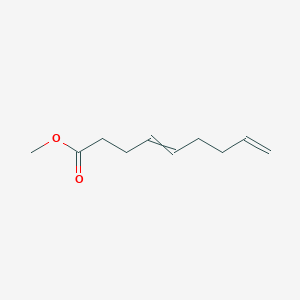

![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)
